

Illuminating the Molecular Architecture: A Spectroscopic Comparison Guide to 3-Methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxy-2-nitropyridine*

Cat. No.: *B1296613*

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For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical intermediates is paramount. This guide provides a comprehensive spectroscopic analysis of **3-Methoxy-2-nitropyridine**, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Through a detailed comparison with related pyridine derivatives, this document offers a practical framework for structural verification using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring endows **3-Methoxy-2-nitropyridine** (CAS No. 20265-37-6) with unique reactivity, making it a valuable precursor in complex organic synthesis.^[1] Accurate characterization of this molecule is the foundation for reliable and reproducible research outcomes. This guide presents a side-by-side comparison of its spectroscopic data with that of 2-Nitropyridine and 3-Hydroxypyridine, offering valuable reference points for researchers. While experimental data for **3-Methoxy-2-nitropyridine** is not readily available in public literature, predicted data serves as a strong guideline for analytical confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Methoxy-2-nitropyridine** and its comparative compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
3-Methoxy-2-nitropyridine	C ₆ H ₆ N ₂ O ₃	154.12[2]	Yellow Powder[1]	73-76[2]
2-Nitropyridine	C ₅ H ₄ N ₂ O ₂	124.10	Powder	67-72
3-Hydroxypyridine	C ₅ H ₅ NO	95.10	Crystalline Solid	126-129

Table 1: Physical Properties of **3-Methoxy-2-nitropyridine** and Comparative Compounds.

Compound	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)
3-Methoxy-2-nitropyridine (Predicted)	Predicted shifts for the three aromatic protons and the methoxy protons.	Predicted shifts for the six carbon atoms.
2-Nitropyridine	δ 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H) (relative to pyridine)	δ 150 (α-C), 136 (γ-C), 124 (β-C) (relative to pyridine)
3-Hydroxypyridine	In CDCl ₃ : δ 8.28, 8.09, 7.33, 7.29 (OH peak not observed) [1]	Data not readily available.

Table 2: NMR Spectroscopic Data Comparison. Note: Predicted data for **3-Methoxy-2-nitropyridine** is based on computational models and should be confirmed with experimental data.

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
3-Methoxy-2-nitropyridine	Expected peaks for C-H (aromatic), C=C, C=N, NO ₂ (asymmetric and symmetric stretching), and C-O stretching.	Molecular Ion [M] ⁺ at ~154.12.
2-Nitropyridine	NO ₂ asymmetric stretch: ~1530 cm ⁻¹	Molecular Ion [M] ⁺ at 124.10.
3-Hydroxypyridine	Broad O-H stretch, C-H (aromatic), C=C, C=N, C-O stretching. ^[3]	Molecular Ion [M] ⁺ at 95.10.

Table 3: IR and Mass Spectrometry Data Comparison.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to the analysis of **3-Methoxy-2-nitropyridine** and similar solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans is required (e.g., 1024 or more).
 - A wider spectral width is used compared to ^1H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition:
 - Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

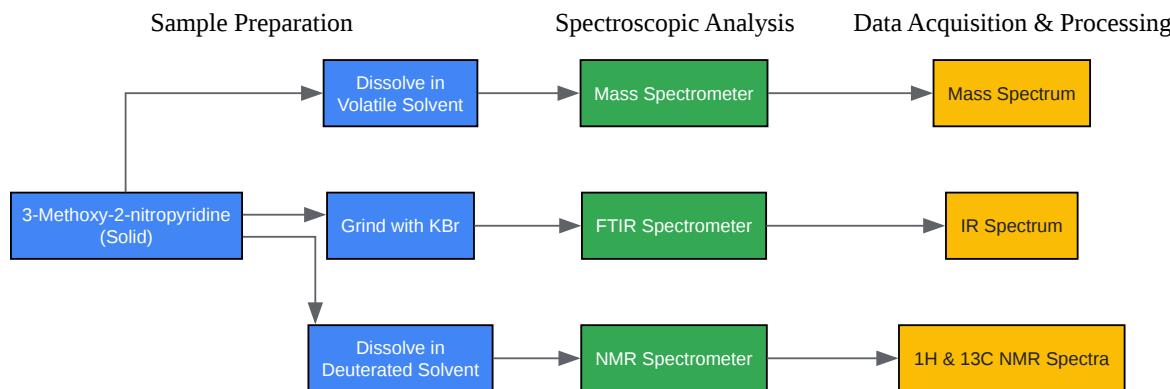
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty spectrometer (or a pure KBr pellet) to subtract from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
 - For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the experimental mass to the calculated exact mass of the expected molecular formula.

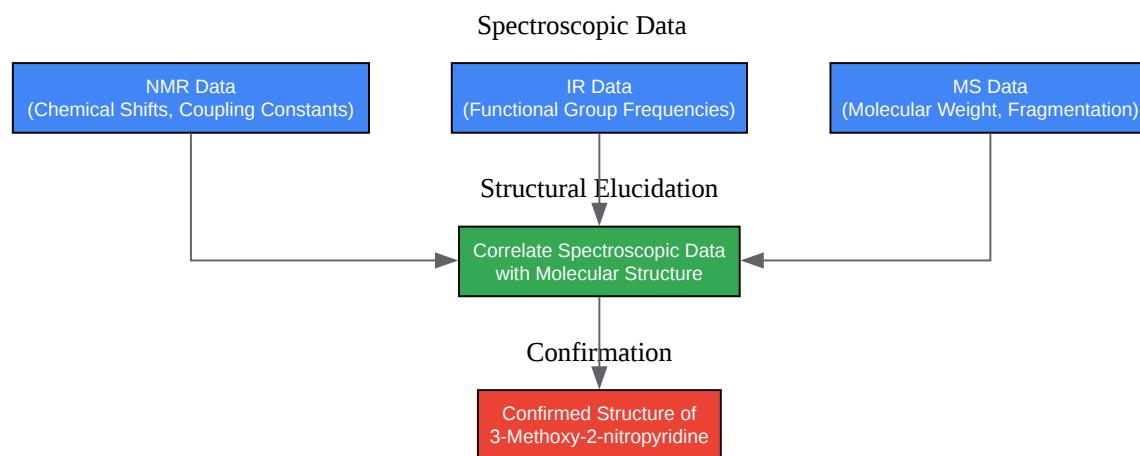
Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for structural confirmation.



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Caption: Experimental workflow for the spectroscopic analysis of **3-Methoxy-2-nitropyridine**.



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Caption: Logical relationship for the structural confirmation of **3-Methoxy-2-nitropyridine**.

By following the outlined experimental protocols and utilizing the comparative spectroscopic data, researchers can confidently verify the structure of their **3-Methoxy-2-nitropyridine** products, ensuring the integrity and success of their scientific endeavors.

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- To cite this document: BenchChem. [Illuminating the Molecular Architecture: A Spectroscopic Comparison Guide to 3-Methoxy-2-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296613#spectroscopic-analysis-to-confirm-the-structure-of-3-methoxy-2-nitropyridine-products>

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